4-(Chloromethyl)benzoyl chloride

Physical Organic Chemistry Reaction Kinetics Linear Free Energy Relationships

The bifunctional nature of 4-(chloromethyl)benzoyl chloride (acyl chloride & chloromethyl) enables sequential amidation/alkylation for kinase inhibitors like imatinib. Its electron-withdrawing chloromethyl group (σp=0.11) ensures reliable acylation kinetics. As a solid (mp 30-32°C), it offers superior handling vs. liquid isomers. Ideal for ATRP surface initiation. Secure high-purity (≥98%) stock now.

Molecular Formula C8H6Cl2O
Molecular Weight 189.04 g/mol
CAS No. 876-08-4
Cat. No. B116642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)benzoyl chloride
CAS876-08-4
Synonymsp-Toluoyl Chloride, α-Chloro- (6CI,7CI,8CI);  4-(Chloromethyl)benzoyl Chloride;  NSC 508741;  p-(Chloromethyl)benzoyl Chloride;  α-Chloro-p-toluoyl Chloride
Molecular FormulaC8H6Cl2O
Molecular Weight189.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCl)C(=O)Cl
InChIInChI=1S/C8H6Cl2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2
InChIKeyRCOVTJVRTZGSBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)benzoyl chloride (CAS 876-08-4): A Dual-Functional Acyl Chloride Intermediate


4-(Chloromethyl)benzoyl chloride is a bifunctional aromatic building block containing an acyl chloride (–COCl) and a chloromethyl (–CH₂Cl) group in the para position . This dual functionality enables sequential or orthogonal reactions, making it a valuable intermediate in pharmaceutical, agrochemical, and polymer synthesis . Its electron-withdrawing chloromethyl group (σp = 0.11) significantly modulates the electrophilicity of the acyl chloride, leading to quantifiable differences in reactivity compared to unsubstituted or alkyl-substituted benzoyl chlorides [1].

Why 4-(Chloromethyl)benzoyl chloride Cannot Be Substituted with Generic Benzoyl Chlorides in Critical Syntheses


Substituting 4-(chloromethyl)benzoyl chloride with a generic benzoyl chloride or even a 4-methyl analog will fail to achieve the desired reaction outcome due to the distinct electronic and steric effects of the para-chloromethyl group [1]. The chloromethyl substituent is not inert; it introduces a quantifiable electron-withdrawing effect (σp = 0.11) that increases the electrophilicity of the acyl chloride, leading to different reaction rates and mechanisms [2]. Furthermore, the chloromethyl group provides a secondary reactive handle for subsequent functionalization (e.g., nucleophilic substitution, Grignard formation), a feature absent in simpler benzoyl chlorides . This dual reactivity is critical for building molecular complexity in a stepwise, controlled manner, and its absence in analogs would result in incomplete or divergent synthetic pathways.

Quantitative Evidence for the Differentiation of 4-(Chloromethyl)benzoyl chloride from Its Closest Analogs


Enhanced Acyl Chloride Electrophilicity Due to Electron-Withdrawing Chloromethyl Substituent

The para-chloromethyl group increases the electrophilicity of the acyl chloride compared to hydrogen or methyl substituents. This is quantified by the Hammett substituent constant (σp). For the chloromethyl group, σp = 0.11 [1]. This value indicates a significant electron-withdrawing effect, which polarizes the carbonyl group and makes it more susceptible to nucleophilic attack. In contrast, benzoyl chloride (σp = 0.00) has no electronic bias, and 4-methylbenzoyl chloride (σp = -0.17) is electron-donating, making it less reactive toward nucleophiles [2].

Physical Organic Chemistry Reaction Kinetics Linear Free Energy Relationships

Distinct Solvolytic Mechanism (Dual SN2/SN1 Pathway) Compared to Other Benzoyl Chlorides

A kinetic study on the solvolysis of 4-(chloromethyl)benzoyl chloride revealed a dual mechanistic pathway (both bimolecular SN2 and unimolecular SN1) depending on solvent nucleophilicity [1]. This behavior was compared directly with other para-substituted benzoyl chlorides, including 4-methylbenzoyl chloride and 4-methoxybenzoyl chloride. The study concluded that the solvolysis of 4-(chloromethyl)benzoyl chloride is governed by a bimolecular pathway in nucleophilic solvent systems and a unimolecular pathway in electrophilic ones, a distinct profile not observed in all comparators [1].

Physical Organic Chemistry Solvolysis Reaction Mechanism

Solid Physical State at Ambient Temperature Offers Handling Advantages Over Liquid Isomers

4-(Chloromethyl)benzoyl chloride is a crystalline solid with a melting point of 30-32°C at ambient pressure . In contrast, its positional isomers are liquids at room temperature: 3-(chloromethyl)benzoyl chloride has a melting point of 4°C , and 2-(chloromethyl)benzoyl chloride is reported as a liquid . The solid state of the 4-isomer simplifies accurate weighing, reduces the risk of spills and exposure, and can be advantageous for storage stability and certain formulation processes compared to handling volatile or air-sensitive liquids.

Process Chemistry Material Handling Physical Properties

Validated Performance as an ATRP Initiator for Surface Polymerization

4-(Chloromethyl)benzoyl chloride has been successfully employed as an atom transfer radical polymerization (ATRP) initiator for the growth of polyacrylamide (PAAm) brushes from silicon wafer surfaces . The acyl chloride group facilitates covalent attachment to amine-functionalized surfaces, while the chloromethyl group serves as the initiation site for polymer chain growth [1]. This specific application is not universally applicable to all benzoyl chlorides, as it requires the dual functionality of a reactive acyl chloride for surface anchoring and a suitable alkyl halide for ATRP initiation [2].

Polymer Chemistry Surface Science Materials Science

High Purity Specifications (≥98.0% by GC and Titration) from Major Suppliers

Leading chemical suppliers provide 4-(chloromethyl)benzoyl chloride with a guaranteed minimum purity of >98.0% by GC and argentometric titration . This high purity level is critical for reproducible synthesis in pharmaceutical and materials science research . While many analogs are also available in high purity, the combination of a high purity standard with the compound's unique dual functionality ensures a reliable starting material for complex syntheses, reducing the need for further purification and minimizing side reactions .

Quality Control Analytical Chemistry Procurement

Documented Utility in the Synthesis of Imatinib, a Clinically Important Anticancer Agent

4-(Chloromethyl)benzoyl chloride is a key building block in the microwave-assisted, solid-phase synthesis of imatinib, an anticancer agent . This specific application highlights the compound's compatibility with modern synthetic methodologies (solid-phase and microwave) and its role in constructing a high-value pharmaceutical intermediate [1]. While other benzoyl chlorides might be used in analogous syntheses, the unique chloromethyl handle is essential for the final steps of imatinib assembly, distinguishing it from non-functionalized acyl chlorides [2].

Medicinal Chemistry Pharmaceutical Synthesis Oncology

Optimal Scientific and Industrial Applications for 4-(Chloromethyl)benzoyl chloride Based on Its Differentiated Properties


Synthesis of Complex Pharmaceutical Intermediates Requiring Sequential Functionalization

The dual functionality of 4-(chloromethyl)benzoyl chloride makes it ideal for synthesizing complex molecules like imatinib, where the acyl chloride is used first to form an amide bond, followed by nucleophilic substitution on the chloromethyl group to introduce a second functional moiety . This stepwise reactivity is not possible with simpler benzoyl chlorides, which lack a secondary reactive handle. The quantified electron-withdrawing effect (σp = 0.11) ensures efficient acylation kinetics [1].

Surface Modification and Polymer Brush Synthesis via ATRP

In materials science, 4-(chloromethyl)benzoyl chloride is a validated initiator for surface-initiated atom transfer radical polymerization (ATRP) to create polyacrylamide brushes on silicon wafers [2]. The acyl chloride group covalently anchors the initiator to the surface, while the chloromethyl group serves as the initiation site for controlled polymer growth [3]. This specific application leverages the compound's unique bifunctional nature, which is not found in standard acyl chlorides like benzoyl chloride or 4-methylbenzoyl chloride .

Process Chemistry Where Solid-State Handling is Preferred

For industrial or laboratory processes that benefit from the handling of solid reagents, 4-(chloromethyl)benzoyl chloride (mp 30-32°C) offers distinct advantages over its liquid isomers, such as 3-(chloromethyl)benzoyl chloride (mp 4°C) . The solid form simplifies accurate weighing, reduces the risk of spills and contamination, and can improve storage stability, leading to more reliable and safer process operations .

Development of Novel Kinase Inhibitors and Targeted Anticancer Agents

Given its proven role as a key intermediate in the synthesis of imatinib [4], 4-(chloromethyl)benzoyl chloride is a strategic building block for medicinal chemists developing new tyrosine kinase inhibitors [5]. Its bifunctional nature allows for the modular construction of inhibitor scaffolds, and its high commercial purity (≥98.0%) ensures that the resulting drug candidates are of high quality and free from impurities that could confound biological assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Chloromethyl)benzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.